molecular formula C28H36O9 B576801 1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one CAS No. 13954-21-7

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one

Cat. No.: B576801
CAS No.: 13954-21-7
M. Wt: 516.587
InChI Key: BPFVQEAIYXWDCA-JZGMYGTFSA-N
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Description

. Barbaloin is an anthraquinone glycoside, and its heptamethyl ether derivative is characterized by the addition of multiple methoxy groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbaloin heptamethyl ether typically involves the methylation of barbaloin. This can be achieved through the reaction of barbaloin with methylating agents such as iodomethane (CH₃I) in the presence of a strong base like sodium hydride (NaH) or silver oxide (Ag₂O) . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of barbaloin heptamethyl ether may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful control of reaction parameters to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the anthraquinone skeleton, potentially altering its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can produce aloetic acid, chrysammic acid, and picric acid .

Scientific Research Applications

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one can be compared with other anthraquinone derivatives such as:

This compound is unique due to its multiple methoxy groups, which can enhance its solubility and biological activity compared to its non-methylated counterparts.

Properties

CAS No.

13954-21-7

Molecular Formula

C28H36O9

Molecular Weight

516.587

IUPAC Name

1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one

InChI

InChI=1S/C28H36O9/c1-30-13-15-11-17-21(26-28(36-7)27(35-6)25(34-5)20(37-26)14-31-2)16-9-8-10-18(32-3)22(16)24(29)23(17)19(12-15)33-4/h8-12,20-21,25-28H,13-14H2,1-7H3/t20-,21?,25-,26+,27+,28+/m1/s1

InChI Key

BPFVQEAIYXWDCA-JZGMYGTFSA-N

SMILES

COCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC)C(=O)C4=C(C=C(C=C24)COC)OC)OC)OC)OC

Origin of Product

United States

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